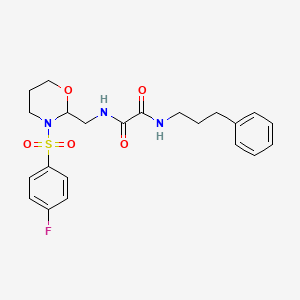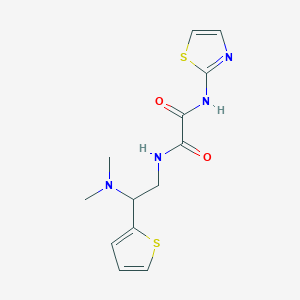
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a phenyl group, which is further attached to a fluorophenyl azepan-1-yl methanone group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用
Novel Material Synthesis
Synthesis of Luminescent Materials : Research on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share structural similarities with the queried compound, highlights their potential in creating luminescent materials with significant Stokes' shift. These compounds, characterized by their optical properties, show promise for developing low-cost, luminescent materials suitable for various applications, from display technologies to sensing and lighting solutions (Volpi et al., 2017).
Fluorophores for Polymer Matrices : Another study explored the spectral properties of Y-shaped fluorophores based on imidazole, demonstrating their strong fluorescence and large Stokes shift when incorporated into polymer matrices. This suggests the potential use of similar compounds in enhancing the optical properties of polymers, with applications ranging from bioimaging to the development of novel photonic materials (Danko et al., 2012).
Pharmaceutical and Biomedical Applications
Potential in Alzheimer's Disease Treatment : An efficient synthesis method for a BACE1 inhibitor, structurally related to the query compound, points towards potential applications in treating Alzheimer's Disease. The development of these inhibitors is crucial for managing neurodegenerative disorders, indicating the broader relevance of such compounds in medicinal chemistry and drug design (Zhou et al., 2009).
Analytical and Structural Chemistry
Crystal Structure Analysis : Studies on the crystal structures of compounds containing N-heterocycles, including imidazoles, provide insights into the versatile binding modes and structural diversity achievable with such frameworks. This knowledge is valuable for designing new materials and understanding their properties at the molecular level (Wang et al., 2017).
Corrosion Inhibition
Anticorrosion Efficiency : Research into imidazole-based molecules for carbon steel corrosion inhibition in acidic media reveals the potential of such compounds in protecting industrial materials. The study highlights the relationship between molecular structure and anticorrosion efficiency, underscoring the relevance of imidazole derivatives in materials science and engineering (Costa et al., 2021).
将来の方向性
特性
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c24-22-10-8-19(9-11-22)21-3-1-2-13-27(16-21)23(28)20-6-4-18(5-7-20)15-26-14-12-25-17-26/h4-12,14,17,21H,1-3,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFTYDAOBLVOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860056.png)
![1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one](/img/structure/B2860058.png)
![Spiro[4.4]nonan-1-amine](/img/structure/B2860059.png)
![2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2860060.png)

![6-[4-(5,6-Dimethylpyrimidin-4-YL)piperazin-1-YL]pyridine-2-carbonitrile](/img/structure/B2860065.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide](/img/structure/B2860066.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea](/img/structure/B2860067.png)

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2860071.png)



![N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2860077.png)
